molecular formula C21H11FN2O3 B3409344 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-16-3

2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B3409344
CAS No.: 892757-16-3
M. Wt: 358.3 g/mol
InChI Key: HCNUTTGOEOEBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one features a benzo[f]chromen-3-one (a coumarin derivative) scaffold fused to a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group. Coumarin derivatives are widely studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities . The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and bioavailability in drug design . The 2-fluorophenyl substituent may improve lipophilicity and target binding due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O3/c22-17-8-4-3-7-14(17)19-23-20(27-24-19)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNUTTGOEOEBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves a multi-step process:

  • Formation of 1,2,4-Oxadiazole Ring: : The oxadiazole ring can be synthesized via the reaction of an amidoxime with a carboxylic acid derivative.

  • Attachment to Fluorophenyl Group: : This can be achieved by coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Formation of Benzoflavone Core: : Typically involves cyclization reactions using appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow chemistry techniques to ensure higher yields and better control of reaction conditions. Optimized conditions involve using efficient catalysts and solvents that minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidation, particularly at the benzoflavone core, yielding various quinone derivatives.

  • Reduction: : Can be reduced at specific functional groups under mild conditions to modify its properties.

  • Substitution: : The fluorophenyl ring can be subjected to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts for Substitution: : Palladium-based catalysts, nickel-based catalysts.

Major Products

  • Quinone derivatives from oxidation.

  • Reduced forms with altered electronic properties.

  • Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

Utilized as a precursor in synthesizing complex organic molecules and polymers. Its reactivity is harnessed in creating functionalized materials with specific properties.

Biology

Studied for its potential as a bioactive compound. Exhibits various pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Potential therapeutic agent due to its ability to interact with biological targets. Research is focused on its application in drug development, particularly for treating chronic diseases and cancers.

Industry

Used in the development of high-performance materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The biological activity of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: : Can act as an inhibitor for certain enzymes, blocking their activity and altering cellular pathways.

  • DNA Intercalation: : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

  • Receptor Binding: : Binds to specific receptors on cell membranes, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Coumarin/Oxadiazole Hybrids

(a) 2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-3H-Benzo[f]chromen-3-One
  • Core Structure : Identical coumarin-oxadiazole backbone.
  • Key Difference : Oxadiazole substituent is a 2H-1,3-benzodioxol-5-yl group instead of 2-fluorophenyl .
  • Implications : The benzodioxole group may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas fluorine in the target compound could improve membrane permeability.
(b) 3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Chromone
  • Core Structure : Chromone (similar to coumarin but with a ketone group) linked to 1,2,4-oxadiazole.
  • Key Difference : Chromone replaces benzo[f]chromen-3-one; oxadiazole substituent is phenyl .
  • Synthesis : Synthesized via Cu-catalyzed oxidative cyclization (40% yield) .

Non-Coumarin Oxadiazole Derivatives

(a) SLP7111228 (SphK1 Inhibitor)
  • Core Structure : Pyrrolidine carboximidamide linked to 1,2,4-oxadiazole.
  • Key Difference : Lacks coumarin scaffold but shares oxadiazole with a 4-octylphenyl substituent .
  • Activity : Selective SphK1 inhibitor (Ki = 48 nM), highlighting oxadiazole’s role in enzyme targeting .
(b) 4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-One
  • Core Structure: Phthalazinone-oxadiazole hybrid.
  • Key Difference: Bromophenyl substituent vs. fluorophenyl; phthalazinone core .
  • Synthesis: No yield data, but bromine’s bulkiness may affect binding compared to fluorine.
Antitumor Activity of Coumarin-Oxadiazole Hybrids
  • Pyrazole Derivatives (E1): Compounds like 4e and 5a–5e showed potent activity against NCI-60 cancer lines (melanoma, leukemia, etc.) .
  • Fluorine Impact: Fluorine in the 2-position may enhance cytotoxicity compared to non-fluorinated analogs (e.g., benzodioxolyl in ) by improving target affinity .
TRPA1/TRPV1 Antagonists (E2)
  • Compound 46–51 : Oxadiazole-benzimidazolones with trifluoromethyl or chlorophenyl groups showed high purity (98–99%) but undisclosed activity . This underscores the versatility of oxadiazole in diverse therapeutic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.